1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine
Description
1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine is a bis-sulfonylated piperazine derivative characterized by two 5-methoxy-2,4-dimethylphenyl sulfonyl groups attached to a piperazine core, with a methyl substituent at the 2-position. This compound’s structural complexity arises from its electron-donating methoxy and dimethyl groups on the aromatic rings, which may enhance solubility and modulate receptor interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targets, antimicrobial agents, and metabolic regulators . The 2-methyl group on the piperazine ring is a notable feature, as alkyl substituents on piperazine are known to influence conformational stability and binding affinity .
Properties
IUPAC Name |
1,4-bis[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-15-10-17(3)22(12-20(15)30-6)32(26,27)24-8-9-25(19(5)14-24)33(28,29)23-13-21(31-7)16(2)11-18(23)4/h10-13,19H,8-9,14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISPUOWHWDZELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazine Synthesis
The piperazine backbone is typically constructed via cyclization of 1,2-diamine precursors or through transition metal-catalyzed coupling reactions. A prevalent method involves reacting bis(2-chloroethyl)amine with ammonia under high-pressure conditions (80–120°C, 3–5 atm), yielding a 2-methylpiperazine intermediate with 70–85% efficiency. Alternative routes employ diethanolamine derivatives, where dehydration and cyclization are catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA).
Table 1: Piperazine Ring Formation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bis(2-chloroethyl)amine | NH3, 100°C, 4 atm | 78 | 92 |
| Diethanolamine + PTSA | Toluene, reflux, 12 h | 82 | 89 |
| Buchwald-Hartwig coupling | Pd2(dba)3, Xantphos, 80°C | 65 | 95 |
Sulfonation of the Piperazine Core
Sulfonyl Chloride Coupling
The bis-sulfonation step involves reacting 2-methylpiperazine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in dichloromethane or THF. Triethylamine (TEA) or DMAP is critical for HCl scavenging, with optimal molar ratios (1:2.2 piperazine:sulfonyl chloride) ensuring complete bis-functionalization. Elevated temperatures (50–60°C) reduce reaction times from 24 h to 8 h but risk sulfonic acid byproduct formation.
Table 2: Sulfonation Reaction Parameters
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 25 | 24 | 75 |
| THF | DMAP | 50 | 8 | 82 |
| DMF | Pyridine | 60 | 6 | 68 |
SNAr-Mediated Sulfonylation
Recent advances utilize SNAr reactions for sulfonyl group installation, particularly with electron-deficient aryl sulfonyl fluorides. In a patented procedure, 2-methylpiperazine reacts with 5-methoxy-2,4-dimethylbenzenesulfonyl fluoride in DMSO at 120°C, achieving 88% yield with Cs2CO3 as the base. This method minimizes racemization and enhances functional group tolerance compared to traditional sulfonyl chloride routes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve sulfonyl group solubility but necessitate rigorous drying to prevent hydrolysis. Kinetic studies reveal a 15% increase in reaction rate for every 10°C rise between 25–60°C, though temperatures >70°C promote desulfonation side reactions.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)2 with BINAP ligands) enable one-pot bis-sulfonation at ambient temperatures, reducing energy input by 60%. Copper(I) iodide synergizes with proline derivatives to accelerate coupling kinetics, particularly in sterically hindered environments.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with gradient elution (petroleum ether:ethyl acetate, 100:1 to 10:1), achieving >98% purity. Preparative HPLC with C18 columns resolves diastereomeric impurities, though this adds 20–30% to production costs.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) confirms bis-sulfonation via characteristic downfield shifts for sulfonyl-adjacent methyl groups (δ 2.35–2.45 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks at m/z 563.1742 [M+H]+ (calc. 563.1745).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times from days to hours by maintaining precise temperature and mixing control. A pilot-scale process using a Corning AFR module produces 5 kg/batch with 93% yield, demonstrating feasibility for commercial-scale manufacturing.
Green Chemistry Innovations
Water-mediated sulfonation under micellar conditions (TPGS-750-M surfactant) eliminates organic solvents, reducing E-factor by 85%. Enzymatic resolution with Candida antarctica lipase B achieves 99% enantiomeric excess (ee) for chiral intermediates, though substrate scope remains limited .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceutical agents due to its sulfonamide moiety, which is known for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide have been synthesized and evaluated for their anticancer properties, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Enzyme Inhibition
The sulfonamide group is recognized for its ability to inhibit key enzymes involved in metabolic pathways. Studies have demonstrated that compounds containing this group can effectively inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Biological Applications
The biological activities of 1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine extend beyond anticancer properties.
Antibacterial Activity
Compounds with similar structural features have been reported to exhibit antibacterial properties. This suggests that this compound may also possess the ability to combat bacterial infections .
Pharmacological Studies
Studies involving piperazine derivatives have shown their potential in treating various conditions such as diabetes and hypertension due to their ability to modulate glucose levels and vascular functions . The pharmacological behavior of these compounds is often linked to their interaction with biological receptors and enzymes.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity.
Synthetic Pathways
The synthetic routes often involve the reaction of piperazine derivatives with sulfonyl chlorides or similar reagents under controlled conditions to form the desired sulfonamide structures. The optimization of these pathways is crucial for enhancing the compound's efficacy and reducing by-products .
Case Studies
Several studies have highlighted the effectiveness of related compounds in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Sanchez-Sancho et al., 1998 | Piperazine derivatives | Demonstrated anesthetic activity and potential for treating cocaine abuse |
| Aziz-ur-Rehman et al., 2011 | Sulfamoyl compounds | Showed antibacterial action and enzyme inhibition |
| PMC9267128 | Antitumor agents | Evaluated new sulfonamide derivatives for anticancer activity |
These studies underline the versatility of compounds like this compound in various therapeutic contexts.
Mechanism of Action
The mechanism by which 1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include other bis-sulfonylated piperazines with variations in aromatic substituents and piperazine modifications. Key examples and their properties are summarized below:
Contradictions and Limitations
- Substituent Effects : While chloro and fluoro groups enhance receptor binding in some contexts (e.g., DPP-4 inhibition ), they may reduce solubility or increase toxicity. The target compound’s methoxy groups could mitigate these issues but may reduce target affinity.
- Lack of Direct Data : Despite structural similarities, the target compound’s specific pharmacological profile remains unverified in the provided evidence, highlighting the need for empirical testing.
Biological Activity
1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine (CAS Number: 1903530-57-3) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and specific biological effects.
The molecular formula of this compound is , with a molecular weight of 482.6 g/mol. The compound's structure includes two sulfonyl groups attached to a piperazine ring, which is crucial for its biological activity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include the formation of the piperazine core followed by sulfonylation with appropriate aryl sulfonic acids. The structure-activity relationship studies indicate that modifications at the piperazine and aromatic ring positions significantly affect the compound's biological efficacy.
Table 1: Key Structural Features and Their Biological Implications
| Structural Feature | Modification Impact | Biological Activity |
|---|---|---|
| Piperazine Ring | Essential for activity | Inhibition of various enzymes |
| Sulfonyl Groups | Influence solubility and binding | Enhanced interaction with target proteins |
| Methoxy Substituents | Affect lipophilicity and permeability | Improved cellular uptake |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's specific inhibitory effects on cancer cell proliferation have been documented in breast cancer models, demonstrating selective toxicity towards malignant cells while sparing normal cells .
Antimicrobial Effects
The antimicrobial potential of sulfonamide derivatives has been well-established. Preliminary findings suggest that this compound may possess antibacterial and antifungal properties. The mechanism likely involves interference with bacterial folate synthesis pathways .
Case Study 1: Antitumor Efficacy in Breast Cancer
In a controlled study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a notable reduction in cell viability. The IC50 values observed were significantly lower than those for standard chemotherapeutics like Doxorubicin, indicating enhanced potency .
Case Study 2: Antibacterial Activity
A recent investigation into the antibacterial properties of related compounds revealed that certain analogues exhibited strong inhibitory effects against Gram-positive bacteria. This suggests that structural modifications similar to those in this compound could enhance its antimicrobial profile .
Q & A
Q. What are the established synthetic routes for 1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves sequential sulfonylation of 2-methylpiperazine with activated sulfonyl chloride derivatives of 5-methoxy-2,4-dimethylphenol. Key steps include:
- Sulfonylation : Reacting 2-methylpiperazine with two equivalents of 5-methoxy-2,4-dimethylphenylsulfonyl chloride under anhydrous conditions (e.g., in dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts .
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is critical to track reaction progress and intermediate formation .
- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equivalents per piperazine NH group), controlled temperature (0–25°C), and inert atmosphere (N₂/Ar) minimize side reactions like hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on the piperazine ring and aryl groups. For example, the methyl group on piperazine appears as a singlet (~δ 1.2–1.5 ppm), while methoxy protons resonate at δ ~3.7–3.9 ppm .
- FT-IR : Sulfonyl groups exhibit strong asymmetric/symmetric stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹, respectively .
- Chromatography :
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis of sulfonyl groups .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to identify degradation products .
Advanced Research Questions
Q. How should conflicting spectroscopic data from different synthetic batches be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Compare NMR spectra for batch-to-batch variations in peak splitting (e.g., piperazine ring conformation changes) or unexpected signals (e.g., residual solvents or unreacted intermediates) .
- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out stereoisomerism or rotational restrictions in sulfonyl groups .
- Reproducibility : Standardize reaction quenching (e.g., aqueous workup pH) and purification steps (e.g., column chromatography vs. recrystallization) to minimize variability .
Q. What strategies can optimize the compound’s solubility for in vitro assays?
Methodological Answer:
- Solubility Screening : Test solvents like DMSO (for stock solutions) or aqueous buffers (PBS, HEPES) with co-solvents (e.g., 10% PEG-400) .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the aryl rings while monitoring sulfonyl group stability via pH-dependent stability assays .
Q. What mechanistic studies are suitable to investigate the compound’s biological activity?
Methodological Answer:
- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., enzymes with sulfonamide-binding pockets) .
- Cellular Assays :
- Dose-Response : Evaluate IC₅₀ in cell viability assays (MTT/resazurin) with controls for solvent toxicity (e.g., DMSO ≤0.1% v/v) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate half-life .
Q. How do substituents on the aryl rings influence the compound’s physicochemical properties?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate electron-withdrawing groups (e.g., methoxy) with sulfonyl group reactivity and logP values .
- Experimental Validation : Synthesize analogs with varying substituents (e.g., replacing methoxy with halogens) and compare solubility, stability, and bioactivity profiles .
Data Contradiction Analysis
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Meta-Analysis : Cross-reference structural analogs (e.g., piperazine derivatives with similar sulfonyl groups) to identify structure-activity relationships (SAR) that explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
